1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid
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Overview
Description
1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid is a chemical compound with the molecular formula C10H8O5S It is known for its unique structure, which includes a benzothiophene ring fused with a carboxylic acid group and three oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the benzothiophene ring and the incorporation of oxo groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing functional groups.
Reduction: Reduction reactions can be used to remove oxo groups or convert them into hydroxyl groups.
Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid involves its interaction with molecular targets through its functional groups. The oxo and carboxylic acid groups can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene-2-carboxylic acid: Similar structure but lacks the additional oxo groups.
1,1-Dioxo-2H,3H-benzo[E]thiin-6-carboxylic acid: Similar but with fewer oxo groups.
Thiophene-2-carboxylic acid: Contains a thiophene ring but lacks the benzene fusion and oxo groups.
Uniqueness
1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid is unique due to its combination of a benzothiophene ring with three oxo groups and a carboxylic acid group. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
1,1,4-trioxo-2,3-dihydrothiochromene-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5S/c11-8-3-4-16(14,15)9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFXIDLTVDYRHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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